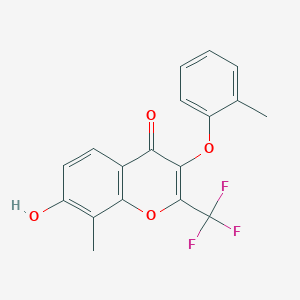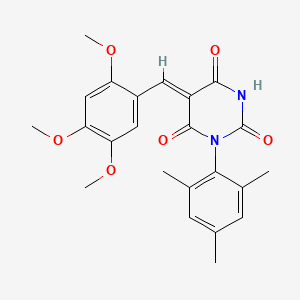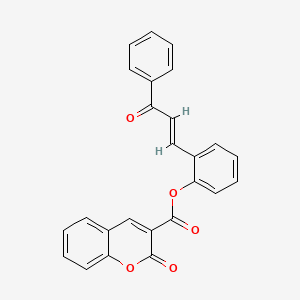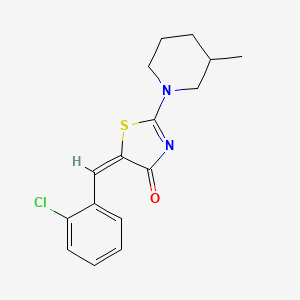
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one, also known as HMC-1, is a synthetic compound that belongs to the family of flavones. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood. However, it has been proposed that 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one exerts its anti-inflammatory activity by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. The anticancer activity of 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is thought to be mediated by the induction of apoptosis through the activation of caspases and the inhibition of cell proliferation through the regulation of cell cycle-related proteins.
Biochemical and Physiological Effects:
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been found to have a number of biochemical and physiological effects. In vitro studies have shown that 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, reduce oxidative stress, and induce apoptosis in cancer cells. In vivo studies have demonstrated that 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can reduce inflammation and oxidative stress in animal models of disease.
实验室实验的优点和局限性
One of the advantages of using 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is that it exhibits a wide range of biological activities, making it a useful tool for studying various disease processes. Additionally, 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is relatively easy to synthesize and is commercially available. However, one of the limitations of using 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
For research on 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one include the development of 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one derivatives, investigation of its therapeutic potential, and elucidation of its mechanism of action.
合成方法
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized using a multi-step process. The first step involves the synthesis of 2-methylphenol, which is then reacted with 3-(trifluoromethyl)benzaldehyde to form 3-(2-methylphenoxy)-3-(trifluoromethyl)benzaldehyde. This intermediate is then reacted with 2-acetyl-7-hydroxy-8-methylchromene to yield 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one.
科学研究应用
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been found to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
属性
IUPAC Name |
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O4/c1-9-5-3-4-6-13(9)24-16-14(23)11-7-8-12(22)10(2)15(11)25-17(16)18(19,20)21/h3-8,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLUDJOSHLDZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3C)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-chlorophenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909831.png)
![5-(4-chlorophenyl)-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909837.png)
![5-(4-chlorophenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909865.png)

![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate](/img/structure/B5909868.png)

![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909887.png)
![4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B5909892.png)
![5-(4-tert-butylphenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909902.png)
![5-(4-chlorophenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909907.png)
![5-(2,5-dimethoxybenzylidene)-2-[4-(diphenylmethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5909912.png)
![2-furaldehyde [3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5909913.png)
![5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5909917.png)